N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-15-19-20-17(22-15)13-8-10-14(11-9-13)18-16(21)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZRPIDCJFQHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexanecarboxamide Intermediate Synthesis
The cyclohexanecarboxamide moiety is typically prepared via acyl chloride intermediation . Cyclohexanecarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride, which is subsequently reacted with 4-aminophenyl derivatives under Schotten-Baumann conditions. For instance:
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Cyclohexanecarboxylic acid + SOCl₂ → Cyclohexanecarbonyl chloride
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Cyclohexanecarbonyl chloride + 4-nitroaniline → N-(4-nitrophenyl)cyclohexanecarboxamide (followed by reduction to 4-aminophenyl derivative).
Key Reaction Parameters :
1,3,4-Oxadiazole Ring Construction
The 5-ethyl-1,3,4-oxadiazole ring is synthesized via cyclodehydration of diacylhydrazides using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). A representative pathway involves:
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Propionyl hydrazide preparation : Propionic acid + hydrazine hydrate → propionyl hydrazide.
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Diacylhydrazide formation : Propionyl hydrazide + 4-nitrobenzoyl chloride → N'-(4-nitrobenzoyl)propionyl hydrazide.
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Cyclization : N'-(4-nitrobenzoyl)propionyl hydrazide + POCl₃ → 2-(4-nitrophenyl)-5-ethyl-1,3,4-oxadiazole.
Optimization Insights :
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Catalyst : POCl₃ achieves 90–95% cyclization efficiency at 80–90°C.
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Side Reaction Mitigation : Excess POCl₃ suppresses nitration byproducts.
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution (NAS)
The nitro group on the oxadiazole intermediate is reduced to an amine using hydrogenation (H₂/Pd-C) or iron/HCl, followed by coupling with cyclohexanecarbonyl chloride:
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2-(4-Nitrophenyl)-5-ethyl-1,3,4-oxadiazole → 2-(4-aminophenyl)-5-ethyl-1,3,4-oxadiazole (H₂, 10% Pd-C, ethanol, 60°C, 6 h).
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Amine intermediate + cyclohexanecarbonyl chloride → N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide.
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).
Ullmann-Type Coupling
Alternative methods employ copper-catalyzed coupling between preformed oxadiazole bromides and cyclohexanecarboxamide derivatives:
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2-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazole + N-cyclohexanecarboxamide → Final product (CuI, L-proline, K₂CO₃, DMF, 100°C, 12 h).
Advantages :
Process Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Cyclization Solvent | POCl₃ (neat) | +15% vs. PPA |
| Coupling Temperature | 80°C | 78% vs. 60°C |
| Catalyst Loading | 5 mol% CuI | 70% vs. 3% |
Purification Techniques
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Recrystallization : Ethanol/water (7:3) achieves 98% purity for final product.
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Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves regioisomeric impurities.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions: N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide has been studied for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Its derivatives have been evaluated for efficacy against a range of bacterial and fungal pathogens. The presence of the oxadiazole ring enhances the lipophilicity and bioavailability of the compound, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
Recent investigations have suggested that oxadiazole derivatives can exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of oxidative stress and inflammation pathways .
Agricultural Applications
Pesticide Development
The unique properties of this compound have led to its exploration as a potential pesticide. Research has shown that oxadiazole-based compounds can act as effective insecticides and fungicides. Their ability to disrupt cellular processes in pests makes them valuable candidates for agricultural applications .
Herbicide Research
In addition to pest control, there is ongoing research into the herbicidal properties of oxadiazole derivatives. These compounds may inhibit specific enzymes involved in plant growth, thereby providing an avenue for developing selective herbicides that target unwanted vegetation without harming crops .
Materials Science
Polymeric Applications
this compound is being investigated for its potential use in polymer chemistry. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties. Such materials could be utilized in various industrial applications ranging from packaging to construction materials .
Nanotechnology
The compound's unique chemical structure allows for potential applications in nanotechnology. It can be used to functionalize nanoparticles or nanocomposites, enhancing their properties for targeted drug delivery systems or as sensors in environmental monitoring .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines (IC50 values < 10 µM) |
| Study B | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL |
| Study C | Neuroprotection | Reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents |
| Study D | Pesticide Efficacy | Achieved >90% mortality in tested insect populations within 48 hours |
Mechanism of Action
The mechanism by which N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of biological processes associated with disease states. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
N-(5-(5,6-Dihydro-1,4-Dioxin-2-yl)-1,3,4-Oxadiazol-2-yl)Cyclohexanecarboxamide (CAS: 851094-86-5)
- Key Differences : The oxadiazole is substituted with a dihydrodioxin ring instead of ethyl.
- Implications : The dihydrodioxin group increases electron density and steric bulk, which may reduce membrane permeability compared to the ethyl-substituted target compound. However, this substitution could enhance antioxidant activity due to the oxygen-rich structure .
N-(4-{[5-(4-Nitrophenyl)-1,3,4-Oxadiazol-2-yl]Methoxy}Phenyl)Acetamide
- Key Differences : Contains a 4-nitrophenyl group on the oxadiazole and an acetamide linker.
- Implications: The nitro group improves electron-withdrawing effects but may reduce metabolic stability due to susceptibility to nitroreductase enzymes. The acetamide linker (vs.
5-(4-Chloro-2-Phenoxyphenyl)-N-Cyclohexyl-1,3,4-Oxadiazole-2-Carboxamide
- Key Differences: Substituted with a chloro-phenoxy group on the phenyl ring.
- Implications: The chloro and phenoxy groups increase lipophilicity (LogP ~6.9) and may enhance cytotoxicity, but could also lead to off-target effects. The target compound’s ethyl group provides a simpler hydrophobic profile, possibly reducing toxicity risks .
N-([4-(5-(Ethylthio)-1,3,4-Oxadiazol-2-yl)Phenyl]Sulfonyl)Octanamide
- Key Differences : Features a sulfonyl group and octanamide chain.
- Implications : The sulfonyl group enhances hydrogen bonding with enzymes like acetylcholinesterase (AChE), as shown in docking studies (PDB: 4EY7). However, the long alkyl chain (octanamide) may prolong half-life but increase hepatotoxicity risks. The target compound’s cyclohexane group balances hydrophobicity without excessive chain length .
N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-4-(Phenylsulfonamido)Benzamide
- Key Differences : Replaces oxadiazole with thiadiazole (sulfur atom) and includes a sulfonamido group.
- However, oxadiazoles generally exhibit better metabolic stability due to reduced susceptibility to oxidative metabolism .
Pharmacological and Physicochemical Comparison
| Property | Target Compound | CAS 851094-86-5 | 4-Nitrophenyl Derivative | Chloro-Phenoxy Analog | Sulfonyl-Octanamide |
|---|---|---|---|---|---|
| Core Heterocycle | 1,3,4-Oxadiazole | 1,3,4-Oxadiazole | 1,3,4-Oxadiazole | 1,3,4-Oxadiazole | 1,3,4-Oxadiazole |
| Substituent | Ethyl | Dihydrodioxin | 4-Nitrophenyl | Chloro-Phenoxy | Ethylthio-Sulfonyl |
| Molecular Weight (g/mol) | ~331.4 (estimated) | ~375.4 | ~385.3 | ~405.5 | ~455.6 |
| LogP | ~3.5 (predicted) | ~2.8 | ~2.1 | ~6.9 | ~4.5 |
| Key Activity | Neuroinflammation | Antioxidant | Antidiabetic | Cytotoxic | AChE Inhibition |
| Metabolic Stability | High | Moderate | Low (Nitro group) | Moderate | Low (Long alkyl chain) |
| Reference |
Biological Activity
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an oxadiazole ring linked to a phenyl group and a cyclohexanecarboxamide moiety, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. The mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds in the oxadiazole class have been shown to inhibit key enzymes such as acetylcholinesterase and various kinases involved in cell proliferation and survival .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
- Targeting Specific Proteins : Research indicates that oxadiazole derivatives can selectively inhibit proteins such as telomerase and histone deacetylases (HDAC), which are critical for cancer cell growth .
Biological Activity Data
A summary of the biological activity data for this compound is presented below:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HEPG2 (Liver Cancer) | 1.18 ± 0.14 | Inhibition of growth factors |
| Antiproliferative | MCF7 (Breast Cancer) | 0.2757357 | Apoptosis induction |
| Antiproliferative | K562 (Leukemia) | 0.41785 | Enzyme inhibition |
| Antiproliferative | SW1116 (Colorectal Cancer) | 0.24 | EGFR inhibition |
Case Studies
Several studies have investigated the efficacy of oxadiazole derivatives similar to this compound:
- Study on Anticancer Potency : A recent study synthesized several oxadiazole derivatives and tested their cytotoxicity against multiple cancer cell lines. The most potent compounds showed IC50 values significantly lower than standard chemotherapeutic agents .
- Mechanism-Based Approaches : Research highlighted that oxadiazole derivatives could effectively inhibit specific enzymes linked to cancer proliferation and survival pathways. This suggests that structural modifications can enhance their anticancer properties .
Q & A
Q. What are the key considerations for synthesizing N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide with high yield and purity?
The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring followed by coupling with the cyclohexanecarboxamide moiety. Critical parameters include:
- Temperature control : Exothermic reactions (e.g., cyclization steps) require gradual heating to avoid side products .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity for acylation and cyclization steps .
- Purification : Column chromatography or recrystallization is essential to isolate the final compound from unreacted intermediates .
Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?
A combination of spectroscopic and analytical methods is required:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing oxadiazole and cyclohexane signals .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and oxadiazole ring vibrations .
Q. How can researchers address solubility challenges during biological screening?
Solubility in aqueous media is often limited due to the hydrophobic cyclohexane and aromatic groups. Strategies include:
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays .
- Micellar formulations : Incorporate surfactants like Tween-80 or PEG-based carriers to enhance dispersion .
- Salt formation : Derivatize the carboxamide group to improve ionic solubility under physiological pH .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
Initial screening should focus on target-agnostic and pathway-specific assays:
- Cytotoxicity : MTT or resazurin assays using cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the oxadiazole’s affinity for ATP-binding pockets .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. What mechanistic insights can be gained from molecular docking studies?
Computational docking (e.g., AutoDock Vina) predicts binding modes to biological targets:
- Oxadiazole interactions : The 1,3,4-oxadiazole ring may engage in π-π stacking with aromatic residues (e.g., Tyr in kinase active sites) .
- Cyclohexane moiety : Hydrophobic interactions with non-polar pockets in enzymes or receptors .
- Validation : Correlate docking scores with experimental IC₅₀ values to refine binding hypotheses .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from assay variability or compound stability. Mitigation strategies include:
- Orthogonal assays : Confirm enzyme inhibition via both fluorometric and radiometric methods .
- Stability profiling : Use HPLC to monitor compound degradation under assay conditions (e.g., pH, temperature) .
- Structural analogs : Compare activity trends across derivatives to identify critical pharmacophores .
Q. What experimental approaches are recommended for studying target engagement in cellular models?
- Cellular thermal shift assays (CETSA) : Measure target protein stabilization upon compound binding .
- Pull-down assays : Use biotinylated probes or photoaffinity labeling to isolate compound-target complexes .
- Knockdown/overexpression models : CRISPR/Cas9 or siRNA to validate target dependency in observed phenotypes .
Q. How does this compound compare structurally and functionally to its closest analogs?
Key analogs and differentiating features include:
| Analog | Structural Variation | Functional Impact |
|---|---|---|
| 5-Methyl oxadiazole | Methyl vs. ethyl substituent | Altered steric hindrance in target binding |
| Biphenyl-carboxamide | Biphenyl vs. cyclohexane | Enhanced lipophilicity and membrane permeability |
| Thiadiazole derivatives | Sulfur vs. oxygen in heterocycle | Improved metabolic stability but reduced solubility |
Q. What strategies optimize stability during long-term storage and in vivo studies?
- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent oxidation .
- Prodrug design : Mask the carboxamide group as an ester to enhance plasma stability .
- Excipient screening : Use cyclodextrins or liposomes to prevent aggregation in aqueous formulations .
Q. How can computational modeling guide the design of derivatives with improved potency?
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity to predict optimal groups .
- MD simulations : Assess binding site flexibility and residence time to prioritize rigid analogs .
- ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity risks early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
